23-O-Acetyl shengmanol xyloside chemical structure
23-O-Acetyl shengmanol xyloside chemical structure
An In-Depth Technical Guide to the Chemical Structure of 23-O-Acetyl Shengmanol Xyloside
Foreword
In the intricate world of natural product chemistry, triterpenoid glycosides represent a vast and structurally diverse class of compounds with profound biological activities. Among these, the cycloartane-type glycosides, particularly those isolated from the genera Actaea and Cimicifuga, have garnered significant attention for their unique chemical architectures and therapeutic potential. This guide provides a comprehensive technical exploration of one such molecule: 23-O-Acetyl shengmanol xyloside. We will deconstruct its chemical structure, delve into the modern analytical workflows used for its isolation and elucidation, and discuss its biological significance, offering researchers and drug development professionals a detailed understanding of this complex natural product.
The Molecular Architecture of 23-O-Acetyl Shengmanol Xyloside
23-O-Acetyl shengmanol xyloside is a naturally occurring cycloartane-type triterpenoid glycoside.[1][2] It has been identified as a constituent of several plant species, including Red Cohosh (Actaea rubra) and Black Cohosh (Actaea racemosa or Cimicifuga racemosa), plants with a long history in traditional medicine.[3][4] Its structure is a fascinating conjugation of a complex steroidal aglycone and a simple pentose sugar, resulting in a molecule of significant stereochemical complexity.
The core structure can be dissected into three primary components:
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The Shengmanol Aglycone: The foundation of the molecule is shengmanol, a tetracyclic triterpenoid belonging to the cycloartane class. The defining feature of this class is the presence of a 9,19-cyclopropane ring, which introduces significant conformational rigidity and a unique three-dimensional shape compared to more common triterpenes.
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The Acetyl Group: An acetyl functional group (-COCH₃) is ester-linked to the hydroxyl group at the C-23 position of the shengmanol side chain. This acetylation is a critical structural feature that influences the molecule's polarity and can significantly modulate its biological activity.
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The Xyloside Moiety: A D-xylose sugar unit is attached to the shengmanol core at the C-3 position. The linkage is a β-glycosidic bond, a common configuration for naturally occurring glycosides.
This specific combination of aglycone, acetylation, and glycosylation gives 23-O-Acetyl shengmanol xyloside its distinct physicochemical properties and biological profile.
Chemical and Physical Properties
A summary of the key identifiers and computed properties for this molecule is presented below, providing a foundational dataset for analytical and computational work.
| Property | Value | Source |
| Molecular Formula | C₃₇H₅₈O₁₀ | PubChem[5] |
| Molecular Weight | 662.8 g/mol | PubChem[5] |
| IUPAC Name | [(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecanyl]butyl] acetate | PubChem[5] |
| CAS Number | 62498-88-8 | ChemicalBook[1] |
| Classification | Triterpenoid | ChEBI[1] |
| Natural Sources | Actaea pachypoda, Actaea racemosa, Actaea rubra | [1][3][5] |
Structural Elucidation: A Modern Analytical Workflow
The definitive identification of a complex natural product like 23-O-Acetyl shengmanol xyloside from a crude plant extract is a multi-step process. It requires a synergistic combination of meticulous separation science and powerful spectroscopic techniques. The causality behind this workflow is the progressive enrichment and purification of the target analyte to a level where its molecular structure can be unambiguously determined.
Experimental Protocol: Isolation and Purification
The following protocol is a representative, field-proven methodology for isolating cycloartane glycosides from plant material. The choice of each step is dictated by the physicochemical properties of the target compounds.
Step 1: Extraction
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Procedure: Air-dried and powdered rhizomes (e.g., 1 kg of Actaea racemosa) are refluxed with 80% aqueous methanol (2 x 5 L) for 2 hours per cycle. The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.[6]
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Causality: Methanol or ethanol are effective solvents for extracting a broad range of phytochemicals, including moderately polar triterpenoid glycosides.[7] The addition of water improves the extraction efficiency for these glycosylated compounds.
Step 2: Liquid-Liquid Partitioning
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Procedure: The crude extract is suspended in water (1 L) and partitioned successively with n-butanol (3 x 1 L). The n-butanol layers are combined and evaporated to dryness.[6]
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Causality: This step serves to enrich the glycoside fraction. Triterpenoid glycosides have a higher affinity for n-butanol compared to more polar (sugars, salts) or non-polar (fats, waxes) constituents, which remain in the aqueous or are removed in a preliminary hexane wash, respectively.
Step 3: Silica Gel Column Chromatography
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Procedure: The n-butanol fraction is adsorbed onto silica gel and subjected to column chromatography. The column is eluted with a gradient of chloroform-methanol (e.g., from 100:1 to 10:1 v/v).[6] Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
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Causality: This is a normal-phase separation technique that separates compounds based on polarity. Fractions containing compounds with similar Rf values to known triterpenoid glycoside standards are pooled for further purification.
Step 4: Preparative High-Performance Liquid Chromatography (HPLC)
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Procedure: The pooled, semi-pure fractions are purified using a preparative reversed-phase (C18) HPLC system. A typical mobile phase would be a gradient of acetonitrile and water. The peak corresponding to the target compound is collected.
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Causality: HPLC provides the high resolution necessary to separate structurally similar compounds that may co-elute during column chromatography.[8] A reversed-phase column separates based on hydrophobicity, offering a different separation mechanism from the polar interactions of silica gel.
Spectroscopic Data for Structural Confirmation
Once a pure sample is obtained, its structure is pieced together like a puzzle using spectroscopic data. Mass spectrometry provides the molecular formula, while NMR spectroscopy reveals the precise arrangement and connectivity of every atom.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact mass of the molecule, allowing for the unambiguous calculation of its molecular formula (C₃₇H₅₈O₁₀). Fragmentation patterns can reveal the loss of the xylose unit (a loss of 132 Da) and the acetyl group (a loss of 43 Da), providing initial evidence for the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments in a suitable solvent (e.g., Pyridine-d₅) is required.
| Nucleus | Key Resonances (Hypothetical δ, ppm) | Structural Assignment & Rationale |
| ¹H NMR | ~4.5-5.0 (d, J≈7-8 Hz) | Anomeric Proton (Xylose H-1): The chemical shift and large coupling constant are characteristic of a proton on an anomeric carbon with a β-configuration. |
| ~2.0-2.1 (s) | Acetyl Protons (-COCH₃): A sharp singlet integrating to 3 protons is a classic signature for an acetyl group. | |
| ~0.3-0.6 (d, J≈4 Hz) | Cyclopropane Protons (C-19): These protons are highly shielded by the ring strain and anisotropy of the cyclopropane ring, causing them to appear at an unusually high field (upfield). | |
| ¹³C NMR | ~170 | Acetyl Carbonyl Carbon: Typical chemical shift for an ester carbonyl. |
| ~105-107 | Anomeric Carbon (Xylose C-1): The chemical shift confirms the glycosidic linkage. | |
| ~88-90 | C-3 Carbon of Aglycone: This carbon is shifted downfield due to the attachment of the electronegative oxygen from the glycosidic bond. | |
| ~20-30 | Cyclopropane Carbons (C-9, C-19): These carbons also appear in a characteristic upfield region. |
2D NMR for Connectivity:
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of the ¹H and ¹³C spectra.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. The key correlation confirming the entire structure is a cross-peak between the anomeric proton of xylose (H-1') and the C-3 carbon of the shengmanol core. This unambiguously establishes the site of glycosylation. Similarly, a correlation between the C-23 proton and the acetyl carbonyl carbon confirms the location of the ester.
Biological Significance and Mechanism of Action
Beyond its complex structure, 23-O-Acetyl shengmanol xyloside has demonstrated noteworthy biological activity, particularly in the context of inflammation. Research has shown that it can selectively inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α).[9] This action is significant because VCAM-1 plays a crucial role in the adhesion and transmigration of leukocytes to sites of inflammation.
The proposed mechanism involves multiple signaling pathways:
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PPAR-γ Upregulation: The compound upregulates the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor known for its anti-inflammatory properties.[9]
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Inhibition of Pro-inflammatory Kinases: It has been shown to inhibit the TNF-α-induced phosphorylation of key signaling proteins, including Akt (in the PI3K pathway), ERK1/2 (in the MAPK pathway), and Protein Kinase C (PKC).[9]
By interfering with these critical inflammatory signaling cascades, 23-O-Acetyl shengmanol xyloside effectively reduces the adhesion of monocytes to endothelial cells, a key event in the progression of inflammatory diseases like atherosclerosis.
Sources
- 1. 23-O-ACETYL SHENGMANOL XYLOSIDE | 62498-88-8 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Actaea racemosa - Wikipedia [en.wikipedia.org]
- 5. 23-O-ACETYLSHENGMANOL-3-O-beta-D-XYLOPYRANOSIDE | C37H58O10 | CID 56962372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. [Studies on the constituents of Cimicifuga species] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 23-O-Acetylshengmanol 3-O-beta-D-xyloside | CAS:62498-88-8 | Manufacturer ChemFaces [chemfaces.com]
